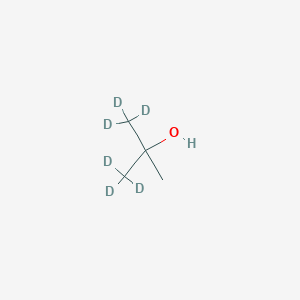
Tert-butanol-1,1,1,3,3,3-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butanol-1,1,1,3,3,3-D6: is a deuterated form of tert-butanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: Tert-butanol-1,1,1,3,3,3-D6 can be synthesized by reacting acetone with methylmagnesium chloride in the presence of deuterium oxide. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CO} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_3\text{COH} ] The product is then treated with deuterium oxide to replace the hydrogen atoms with deuterium.
-
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of isobutylene in the presence of deuterium gas. This method is often used for industrial-scale production.
Industrial Production Methods: this compound is commercially produced by the catalytic hydration of isobutylene using deuterium oxide. This process involves the use of a strong acid catalyst to facilitate the hydration reaction.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butanol-1,1,1,3,3,3-D6 can undergo oxidation reactions to form tert-butyl hydroperoxide.
Reduction: It can be reduced to isobutane in the presence of a strong reducing agent.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen chloride to form tert-butyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide.
Major Products:
Oxidation: Tert-butyl hydroperoxide.
Reduction: Isobutane.
Substitution: Tert-butyl chloride.
科学的研究の応用
Chemistry:
- Used as a solvent and reagent in various organic synthesis reactions.
- Employed in isotopic labeling studies to trace reaction mechanisms.
Biology:
- Utilized in metabolic studies to understand the pathways and mechanisms of deuterium incorporation.
Medicine:
- Investigated for its potential use in drug development and pharmacokinetic studies due to its isotopic labeling.
Industry:
- Used as a solvent in the production of pharmaceuticals and other fine chemicals.
- Employed in the manufacture of perfumes and flavorings.
作用機序
Tert-butanol-1,1,1,3,3,3-D6 exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in various studies. The compound can inhibit enzymes like calmodulin and methionine aminopeptidase 2, affecting various biochemical pathways.
類似化合物との比較
Tert-butanol: The non-deuterated form of the compound.
Isobutanol: An isomer with a different structure.
Butan-2-ol: Another isomer with a secondary alcohol group.
Uniqueness:
- Tert-butanol-1,1,1,3,3,3-D6 is unique due to its deuterium content, which provides distinct physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
特性
分子式 |
C4H10O |
|---|---|
分子量 |
80.16 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3 |
InChIキー |
DKGAVHZHDRPRBM-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)(C([2H])([2H])[2H])O |
正規SMILES |
CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


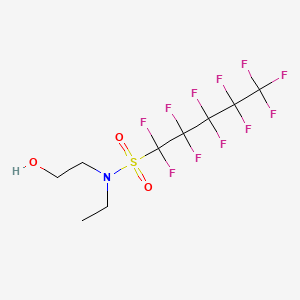
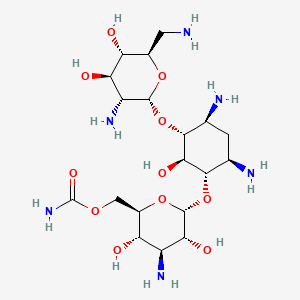

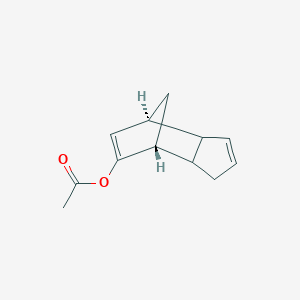
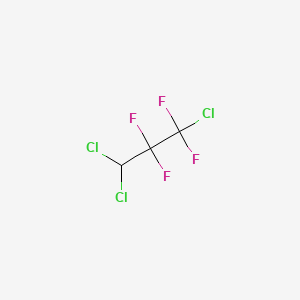

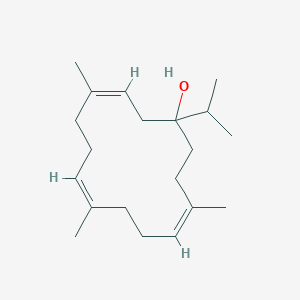
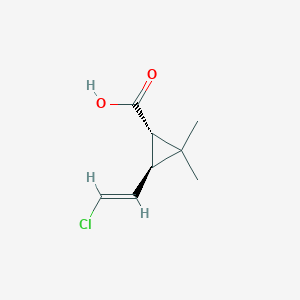
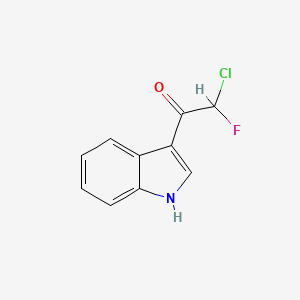
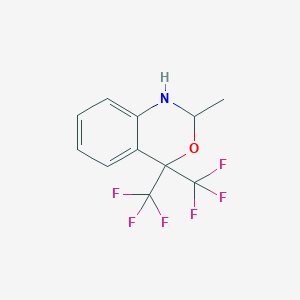

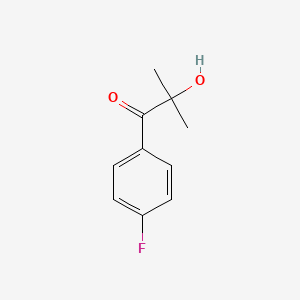

![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
